4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
"4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a complex organic compound notable for its potential in various scientific and industrial applications. Its structure is characterized by a benzamide core substituted with multiple functional groups, making it a molecule of significant interest for researchers.
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the pyrazolo[3,4-d]pyrimidine core involves cyclization of appropriate precursors in the presence of a base under reflux conditions.
Step 2: : Functionalization of the core with a pyrrolidine group via a nucleophilic substitution reaction.
Step 3: : Introduction of the methylthio group typically achieved through thiolation reactions using reagents like methylthiol.
Step 4: : The benzamide linkage is formed via amidation reactions, often using coupling agents like EDCI or DCC.
Step 5: : The isopropoxy group is introduced through nucleophilic substitution, typically using isopropyl halide under basic conditions.
Industrial Production Methods: : Industrial synthesis might involve optimizing the above synthetic steps for higher yields and scalability, employing continuous flow reactors to maintain consistent conditions, and reduce impurities.
Types of Reactions
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Benzamide functional groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation reactions can introduce halogens into the benzene ring via electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Corresponding amines.
Substitution Products: : Halogenated derivatives.
Scientific Research Applications
Chemistry: : This compound serves as a versatile intermediate in organic synthesis, facilitating the development of new synthetic methodologies.
Medicine: : Investigated for its potential as a lead compound in drug discovery, particularly targeting specific enzymes or receptors involved in various diseases.
Industry: : Employed in the synthesis of advanced materials or as a starting material for complex molecular assemblies in material science.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, through its functional groups. The pyrazolo[3,4-d]pyrimidine core mimics naturally occurring biomolecules, facilitating binding to active sites and altering biological pathways. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Compared to structurally related compounds like:
4-isopropoxy-N-(2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-isopropoxy-N-(2-(6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
This compound stands out due to the specific placement and types of functional groups, imparting unique reactivity and binding properties. Its isopropoxy and pyrrolidinyl groups differentiate its physicochemical properties, which may translate to enhanced specificity and efficacy in various applications.
This detailed exploration sheds light on the multifaceted nature of "4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide", illustrating its potential across diverse scientific disciplines.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-15(2)30-17-8-6-16(7-9-17)21(29)23-10-13-28-20-18(14-24-28)19(25-22(26-20)31-3)27-11-4-5-12-27/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZDPDDVUAFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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